molecular formula C8H10O6 B1206333 3,5-Dioxooctanedioic acid CAS No. 65115-74-4

3,5-Dioxooctanedioic acid

Cat. No. B1206333
CAS RN: 65115-74-4
M. Wt: 202.16 g/mol
InChI Key: OMFWHSRZHVVVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dioxooctanedioic acid is an alpha,omega-dicarboxylic acid that is suberic acid which oxo groups replace the hydrogens at positions 3 and 5. It is an abnormal metabolite of the tyrosine metabolic pathway and a marker for type 1 tyrosinaemia. It has a role as a human metabolite. It is an alpha,omega-dicarboxylic acid and a beta-diketone.
Succinyl acetoacetate, also known as succinyl-acetoacetic acid or 3, 5-dioxosuberic acid, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. Succinyl acetoacetate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Succinyl acetoacetate is a potentially toxic compound.

Scientific Research Applications

Identification in Hereditary Tyrosinemia

3,5-Dioxooctanedioic acid has been identified in the urine of patients with hereditary tyrosinemia. This discovery highlights its potential as a biomarker for this genetic disorder, aiding in diagnosis and understanding of the disease's metabolic pathways (Lindblad & Steen, 1982).

Role in Antioxidant Activity

Studies have shown that geometric isomers of compounds like 3,5-Dicaffeoylquinic acid, which shares structural similarities with 3,5-Dioxooctanedioic acid, exhibit potent antioxidant activities. These findings suggest potential applications in the development of natural antioxidants for food and pharmaceutical industries (Makola et al., 2016).

Applications in Synthesis

3,5-Dioxooctanedioic acid is used in the synthesis of various compounds. For instance, it has been utilized in the facile preparation of dl-dehydroiridodiol, demonstrating its utility in organic synthesis and pharmaceutical development (Kimura et al., 1982).

Photophysical Investigations

Research has been conducted on compounds like 3,5-diiodosalicylic acid to understand their photophysical properties. Such studies are essential in the development of drug molecules and have applications in biological and medicinal fields (Paul et al., 2015).

Pharmacological Reviews

Compounds structurally related to 3,5-Dioxooctanedioic acid, like Chlorogenic acid, have been extensively reviewed for their pharmacological properties. These include antioxidant, antibacterial, hepatoprotective, and neuroprotective effects, indicating the potential medical applications of 3,5-Dioxooctanedioic acid (Naveed et al., 2018).

properties

CAS RN

65115-74-4

Product Name

3,5-Dioxooctanedioic acid

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

3,5-dioxooctanedioic acid

InChI

InChI=1S/C8H10O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-4H2,(H,11,12)(H,13,14)

InChI Key

OMFWHSRZHVVVAL-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)CC(=O)CC(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)CC(=O)CC(=O)O

Other CAS RN

65115-74-4

synonyms

Octanedioic acid, 3,5-dioxo-
succinyl-acetoacetate
succinylacetoacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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